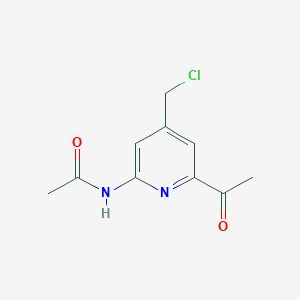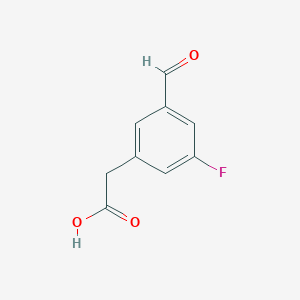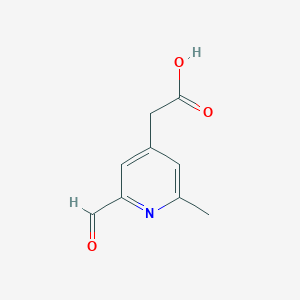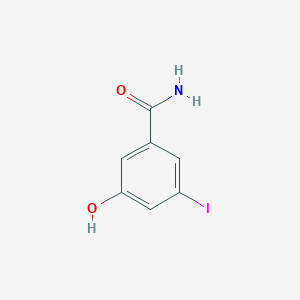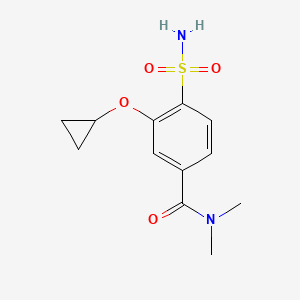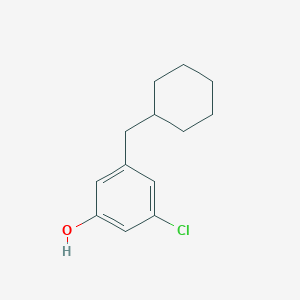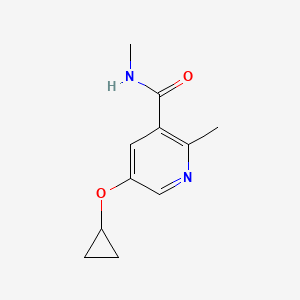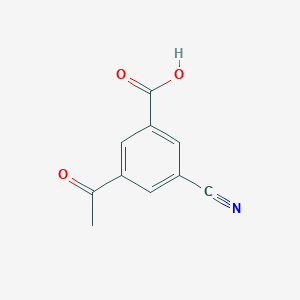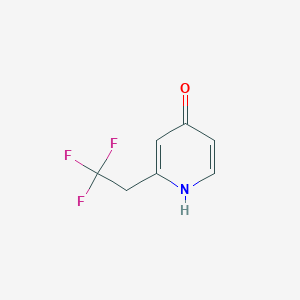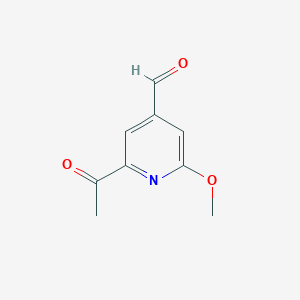
2-Acetyl-6-methoxyisonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-6-methoxyisonicotinaldehyde is an organic compound with the molecular formula C10H9NO3 It is a derivative of isonicotinaldehyde, featuring an acetyl group at the 2-position and a methoxy group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-methoxyisonicotinaldehyde typically involves the acylation of 2-methoxyisonicotinaldehyde. One common method is the Friedel-Crafts acylation, where 2-methoxyisonicotinaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an organic solvent like nitrobenzene, with careful control of temperature and reaction time to optimize yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-Acetyl-6-methoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-Acetyl-6-methoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of fine chemicals, fragrances, and dyes .
作用機序
The mechanism of action of 2-Acetyl-6-methoxyisonicotinaldehyde involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. The methoxy group can influence the compound’s binding affinity and specificity for its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
2-Methoxyisonicotinaldehyde: Lacks the acetyl group, leading to different reactivity and applications.
6-Methoxy-2-naphthyl derivatives: Share the methoxy group but differ in the core structure, affecting their chemical properties and uses .
Uniqueness: 2-Acetyl-6-methoxyisonicotinaldehyde is unique due to the presence of both the acetyl and methoxy groups, which confer distinct chemical reactivity and potential applications. Its specific structure allows for targeted interactions in biochemical and industrial processes, making it a valuable compound in various fields.
特性
分子式 |
C9H9NO3 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC名 |
2-acetyl-6-methoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H9NO3/c1-6(12)8-3-7(5-11)4-9(10-8)13-2/h3-5H,1-2H3 |
InChIキー |
DVHYUUWKQSNZIJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC(=C1)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


